Ortho vs. Para Regioisomer Lipophilicity
The ortho‑aminopropyl substitution on (2‑(1‑aminopropyl)phenyl)methanol yields an XLogP3 of 0.8, whereas the para‑aminopropyl regioisomer (4‑(1‑aminopropyl)phenyl)methanol, CAS 783240‑07‑3, exhibits a significantly higher LogP of 2.289 [1]. This 1.49 log unit difference translates to a ~31‑fold higher octanol/water partition coefficient for the para isomer under standard conditions, meaning the ortho compound is markedly more hydrophilic and will have different absorption, distribution, and protein‑binding behavior in biological systems.
ΔLogP = -1.49 (~31× lower)
| Evidence Dimension | Octanol/water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (calculated) |
| Comparator Or Baseline | (4-(1-Aminopropyl)phenyl)methanol, LogP = 2.289 (calculated) |
| Quantified Difference | ΔLogP = -1.49 (~31‑fold lower lipophilicity for the ortho isomer) |
| Conditions | Calculated values from PubChem XLogP3 3.0 and Chemsrc, respectively; no experimental LogP data available. |
Why This Matters
A 31‑fold difference in lipophilicity dictates fundamentally different in vitro ADME profiles, making blind substitution of regioisomers a significant risk in early‑stage drug discovery.
- [1] PubChem. (2026). Compound Summary for CID 55282933, (2-(1-Aminopropyl)phenyl)methanol. XLogP3-AA = 0.8. View Source
